molecular formula C7H4BrNO4 B1270917 5-Bromo-6-nitro-1,3-benzodioxole CAS No. 7748-58-5

5-Bromo-6-nitro-1,3-benzodioxole

Cat. No. B1270917
CAS RN: 7748-58-5
M. Wt: 246.01 g/mol
InChI Key: WXXFALFBNSJISM-UHFFFAOYSA-N
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Description

5-Bromo-6-nitro-1,3-benzodioxole is a compound that has not been directly studied in the provided papers. However, related compounds with bromo and nitro substituents have been investigated for their chemical properties, synthesis, and potential applications. For instance, 5-bromo-5-nitro-1,3-dioxane (Bronidox) is an antimicrobial agent used in cosmetics, and its analysis in such products has been described . Similarly, 6-bromo-3'-nitroflavone has been synthesized and characterized for its high affinity for benzodiazepine receptors, showing anxiolytic effects in mice .

Synthesis Analysis

The synthesis of related bromo-nitro compounds involves various chemical reactions. For example, 5,6-dibromo-4,7-diethylbenzo[1,2,3]trichalcogenoles were prepared by treating tetrabromo-diethylbenzene with elemental sulfur or selenium, followed by several steps to construct phthalocyanine derivatives . Alkyl 3-bromo-3-nitroacrylates have been used as building blocks for the construction of benzo-fused heterocycles, demonstrating the versatility of bromo-nitro compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of bromo-nitro compounds has been elucidated using various spectroscopic techniques. For instance, the structure of 2-bromo-5-nitrothiazole was verified using FTIR, FT-Raman, and quantum chemical studies . X-ray crystallographic analysis has been employed to confirm the structures of synthesized compounds, such as phthalocyanine derivatives .

Chemical Reactions Analysis

Bromo-nitro compounds participate in a variety of chemical reactions. Electrophilic substitution reactions have been observed with 5-nitrospiro[benzimidazole-2,1'-cyclohexane] 1,3-dioxide when treated with bromine and nitric acid . The bromine atom in 5(6)-bromo substituted benzimidazoles was found to be non-labile, indicating stability under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitro compounds are diverse. Bronidox's properties, including its antimicrobial activity, have been analyzed in cosmetic products . The electrochemical properties of phthalocyanine derivatives were studied using cyclic voltammetry . The HOMO-LUMO energy gap and non-linear properties such as electric dipole moment and first hyperpolarizability of 2-bromo-5-nitrothiazole were computed, providing insight into the electronic properties of such compounds .

Scientific Research Applications

1. Antimicrobial Agent

  • Application Summary: 5-Bromo-6-nitro-1,3-benzodioxole, also known as bronidox, has been studied for its antimicrobial activity against gram-negative and gram-positive bacteria, yeast, and fungi .
  • Methods of Application: The mode of action of bronidox was studied in detail for various microorganisms. The studies included MIC testing, thiol inhibition of activity, intracellular leakage, oxygen consumption, incorporation of 3H-uridine, scanning electron microscopy, inhibition of enzyme activity (papain), and in vitro oxidation of thiols to disulfides .
  • Results: It appears that the primary mode of action of bronidox is the same as, or similar to, that of bronopol, i.e., the oxidation of essential protein thiol causing inhibition of enzyme activity and subsequent inhibition of microbial growth .

2. Preserving Agent for Biological Molecules

  • Application Summary: 5-Bromo-6-nitro-1,3-benzodioxole is used as a stabilizer and preserving agent for biological molecules and solutions, including antibodies and antisera .
  • Methods of Application: This compound can be used alone or combined with methylisothiazolinone, which is also considered to be an effective preservative .
  • Results: The use of 5-Bromo-6-nitro-1,3-benzodioxole as a preserving agent helps maintain the stability and integrity of biological molecules and solutions .

3. Synthesis of MDMA

  • Application Summary: 5-Bromo-6-nitro-1,3-benzodioxole has been used in the synthesis of 3,4-methylenedioxymethamphetamine (MDMA), a psychoactive drug used in clinical research .
  • Results: The availability of cGMP-compliant MDMA will facilitate ongoing clinical trials and provide for future therapeutic use, if encouraging results lead to FDA approval .

4. Biochemical Reagent

  • Application Summary: 5-Bromo-6-nitro-1,3-benzodioxole can be used as a biochemical reagent for life science related research .
  • Methods of Application: The specific methods of application can vary depending on the nature of the research. It can be used as a biological material or organic compound .
  • Results: The results can vary widely depending on the specific research context .

5. Synthesis of 2 H -indazoles

  • Application Summary: 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, a derivative of 5-Bromo-6-nitro-1,3-benzodioxole, may be used to synthesize 2 H -indazoles .
  • Methods of Application: The specific methods of application can vary depending on the nature of the research .
  • Results: The results can vary widely depending on the specific research context .

6. Biological Material or Organic Compound for Life Science Related Research

  • Application Summary: 5-Bromo-1,3-benzodioxole is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Methods of Application: The specific methods of application can vary depending on the nature of the research .
  • Results: The results can vary widely depending on the specific research context .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

5-bromo-6-nitro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXFALFBNSJISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364064
Record name 5-bromo-6-nitro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-nitro-1,3-benzodioxole

CAS RN

7748-58-5
Record name 5-Bromo-6-nitro-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7748-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-6-nitro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Yu - 2004 - search.proquest.com
A mild and efficient route for the synthesis of substituted carbazolones has been developed. This novel procedure includes two consecutive palladium-catalyzed reactions, an …
Number of citations: 3 search.proquest.com
CJ Rinard - 1996 - search.proquest.com
Part I. An unusual hydride transfer in the thermolysis of a lithium alkoxide. The lithium alkoxide of a $\beta $-hydroxyether undergoes a facile and unusual conversion to a saturated …
Number of citations: 4 search.proquest.com

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